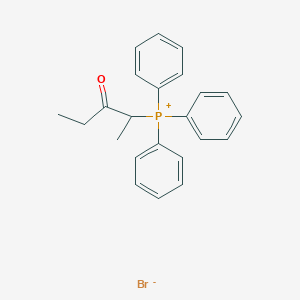
2-(Methylthio)-3-quinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)-3-quinolinecarbonitrile is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methylthio group at the 2-position and a cyano group at the 3-position, making it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-3-quinolinecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline and glycerol.
Formation of 2-Methylthioquinoline: The quinoline core is then reacted with methylthiol in the presence of a base such as sodium ethoxide to introduce the methylthio group at the 2-position.
Introduction of the Cyano Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Quinoline Core: Large-scale synthesis of the quinoline core using optimized reaction conditions.
Efficient Methylthiolation: Introduction of the methylthio group using industrial-grade reagents and catalysts to ensure high yield and purity.
Cyanation: The final cyanation step is carried out under controlled conditions to achieve the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyano group, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Cyanogen bromide, sodium ethoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various quinoline derivatives.
Scientific Research Applications
2-(Methylthio)-3-quinolinecarbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: Act as an inhibitor for certain enzymes, affecting their activity and function.
Bind to Receptors: Bind to specific receptors, modulating their signaling pathways.
Induce Apoptosis: Trigger apoptosis in cancer cells through the activation of specific apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methylthioquinoline: Lacks the cyano group, making it less versatile.
3-Cyanoquinoline: Lacks the methylthio group, affecting its chemical reactivity.
2-(Methylthio)aniline: Contains an aniline core instead of a quinoline core.
Uniqueness
2-(Methylthio)-3-quinolinecarbonitrile is unique due to the presence of both the methylthio and cyano groups, which confer distinct chemical and biological properties
Properties
CAS No. |
101617-92-9 |
|---|---|
Molecular Formula |
C11H8N2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-methylsulfanylquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2S/c1-14-11-9(7-12)6-8-4-2-3-5-10(8)13-11/h2-6H,1H3 |
InChI Key |
TYLRFEOMZXHQPL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![10-(2,3-dihydroxy-3-methylbutyl)-5-hydroxy-2,2,8-trimethylpyrano[3,2-g]chromen-6-one](/img/structure/B14334159.png)





